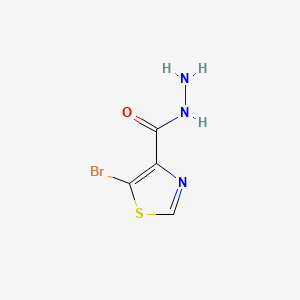
5-Bromo-1,3-thiazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3-thiazole-4-carbohydrazide: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a carbohydrazide group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stage of synthesis .
Industrial Production Methods: Industrial production methods for 5-Bromo-1,3-thiazole-4-carbohydrazide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom at the 5-position can be replaced by other electrophiles.
Nucleophilic Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of various substituted thiazole derivatives, while nucleophilic substitution can result in the formation of different hydrazide derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-1,3-thiazole-4-carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds. It is also used in the development of new materials with unique properties .
Biology: The compound has shown potential as an antimicrobial agent. It is used in the synthesis of biologically active molecules that can inhibit the growth of bacteria and fungi .
Medicine: this compound is investigated for its potential as an anticancer agent. It is used in the development of new drugs that can target specific cancer cells .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis . In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparación Con Compuestos Similares
5-Bromo-1,3-thiazole: A simpler derivative without the carbohydrazide group.
1,3-Thiazole-4-carbohydrazide: A derivative without the bromine atom.
5-Bromo-1,3,4-thiadiazole: A related compound with a different ring structure.
Uniqueness: 5-Bromo-1,3-thiazole-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the bromine atom enhances the compound’s electrophilic reactivity, while the carbohydrazide group contributes to its nucleophilic properties .
Propiedades
Fórmula molecular |
C4H4BrN3OS |
|---|---|
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
5-bromo-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C4H4BrN3OS/c5-3-2(4(9)8-6)7-1-10-3/h1H,6H2,(H,8,9) |
Clave InChI |
NZSKWMWHQYILLB-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(S1)Br)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















